2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine
Overview
Description
2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine is a complex organic compound that belongs to the class of bis(imino)pyridine ligands. These ligands are known for their ability to form stable complexes with transition metals, making them valuable in various catalytic applications. The compound is characterized by its unique structure, which includes a pyridine ring substituted with two imino groups, each bonded to a 2-chloro-4,6-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 2-chloro-4,6-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine has several scientific research applications:
Material Science: These metal complexes are also explored for their potential in creating new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore the biological activity of these compounds and their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine primarily involves its ability to coordinate with metal ions. The imino groups and the pyridine nitrogen atom act as ligands, forming stable chelates with metals. This coordination can significantly alter the reactivity of the metal center, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific metal complex and the reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine: Similar structure but without the chloro substituents.
2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine: Contains additional methyl groups on the phenyl rings.
Uniqueness
The presence of chloro substituents in 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine can significantly influence its reactivity and the stability of its metal complexes. This makes it unique compared to its analogs, potentially offering different catalytic properties and applications.
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-1-[6-[N-(2-chloro-4,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3/c1-14-10-16(3)24(20(26)12-14)28-18(5)22-8-7-9-23(30-22)19(6)29-25-17(4)11-15(2)13-21(25)27/h7-13H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJFFOHIANAXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3Cl)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148875 | |
Record name | N,N′-(2,6-Pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethylbenzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436857-82-8 | |
Record name | N,N′-(2,6-Pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethylbenzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436857-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-(2,6-Pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethylbenzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, N,N'-(2,6-pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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